![molecular formula C13H11ClO4S B2939794 [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 874959-95-2](/img/structure/B2939794.png)
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
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Overview
Description
“[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride” is a unique chemical provided by Sigma-Aldrich . It is part of a collection of unique chemicals for early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride” can be represented by the SMILES stringCOc1ccc (Oc2cccc (c2)S (Cl) (=O)=O)cc1
. Its InChI is 1S/C13H11ClO4S/c1-17-10-5-7-11 (8-6-10)18-12-3-2-4-13 (9-12)19 (14,15)16/h2-9H,1H3
. The molecular weight is 298.74 . Physical And Chemical Properties Analysis
The empirical formula of “[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride” isC13H11ClO4S
. Its molecular weight is 298.74 .
Scientific Research Applications
Environmental Science
Lastly, in environmental science, researchers might use [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride to synthesize compounds that can help in the detection or removal of pollutants from the environment.
Each of these applications leverages the unique chemical properties of [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride, particularly its ability to react with various organic and inorganic substrates, to fulfill specific roles in scientific research and industry .
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-10-5-7-11(8-6-10)18-12-3-2-4-13(9-12)19(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSSVXIOABPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride |
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